molecular formula C11H6BrClN2O B15205114 6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile

6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile

Cat. No.: B15205114
M. Wt: 297.53 g/mol
InChI Key: WALOHWVLJCXYSR-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, along with a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle hazardous reagents like phosphorus oxychloride and sodium cyanide.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile is unique due to the combination of bromine, chlorine, methoxy, and carbonitrile groups on the quinoline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H6BrClN2O

Molecular Weight

297.53 g/mol

IUPAC Name

6-bromo-4-chloro-7-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H6BrClN2O/c1-16-10-3-9-7(2-8(10)12)11(13)6(4-14)5-15-9/h2-3,5H,1H3

InChI Key

WALOHWVLJCXYSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)Br

Origin of Product

United States

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